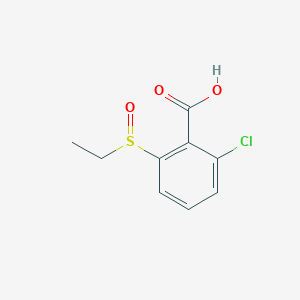

2-Chloro-6-(ethanesulfinyl)benzoic acid

Description

2-Chloro-6-(ethanesulfinyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and an ethanesulfinyl (-SOCH₂CH₃) group at the 6-position of the aromatic ring. The sulfinyl group introduces chirality and moderate polarity, distinguishing it from sulfanyl (-S-) or sulfonyl (-SO₂-) analogs.

Properties

IUPAC Name |

2-chloro-6-ethylsulfinylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-2-14(13)7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVICEKZORAOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1=C(C(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-6-(ethanesulfinyl)benzoic acid typically involves two key stages:

- Introduction of the ethanesulfinyl substituent at the 6-position on a chlorinated benzoic acid scaffold.

- Oxidation or functional group transformations to achieve the sulfinyl (–S(=O)–) functionality.

The starting materials often include chlorinated benzoic acid derivatives or their precursors such as chlorobenzonitriles or chlorotoluenes, which undergo sulfinylation and oxidation steps.

Preparation via Sulfinylation of 2-Chlorobenzoic Acid Derivatives

A common approach is to start with 2-chlorobenzoic acid or a related intermediate and introduce the ethanesulfinyl group through nucleophilic substitution or sulfenylation reactions involving ethanesulfinyl reagents or their precursors.

- Sulfenylation step: Reaction of 2-chlorobenzoic acid derivatives with ethanesulfinyl-containing nucleophiles or reagents under controlled conditions, often involving sodium sulfite or sodium bisulfite salts to generate sulfinyl intermediates.

- Oxidation step: If starting from a thioether or sulfide intermediate, selective oxidation to the sulfinyl (sulfoxide) stage is performed using oxidants such as nitric acid or catalytic air oxidation with cobalt salts.

Two-Step Sulfo-Hydrolysis Method (Adapted from Related Sulfinylbenzoic Acid Preparations)

A representative industrially suitable method for related sulfinylbenzoic acids involves:

Step 1: Sulfo reaction

React 2,6-dichlorobenzonitrile with sodium sulfite in a high-boiling polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone) at 65–75 °C under reduced pressure to remove water. This reaction forms a sulfanyl intermediate (6-chloro-2-sulfanylbenzonitrile).Step 2: Hydrolysis reaction

The sulfanyl intermediate is mixed with an aqueous inorganic base (NaOH or KOH, 15–25% concentration) and subjected to hydrolysis under autoclave conditions at 150 °C for 10–12 hours. After cooling, acidification with diluted hydrochloric or formic acid (pH 3–4) precipitates the sulfinylbenzoic acid derivative, which is extracted, washed, dried, and crystallized.

This method provides high total recovery (around 85–88%) and is suitable for scale-up due to solvent recovery and simplified operations without intermediate purification.

Oxidation of Sulfide Precursors to Sulfinylbenzoic Acid

Another approach involves oxidation of sulfide precursors such as 2-chloro-6-(ethanesulfanyl)benzoic acid to the corresponding sulfinyl compound:

- Oxidizing agents include nitric acid or air in the presence of cobalt catalysts.

- Reaction conditions are carefully controlled to achieve selective oxidation to the sulfinyl (sulfoxide) stage without overoxidation to sulfone.

- Typical temperatures range from ambient to moderate heating (40–95 °C).

- The oxidation step is often performed after sulfenylation of the aromatic ring.

This method is analogous to the preparation of 2-chloro-4-(methylsulfonyl)benzoic acid, where 2-chloro-4-methylsulfonyltoluene is oxidized by nitric acid at 175–195 °C to yield the sulfonylbenzoic acid.

Comparative Data Table of Preparation Parameters

| Preparation Step | Conditions / Reagents | Temperature (°C) | Reaction Time | Yield / Recovery | Notes |

|---|---|---|---|---|---|

| Sulfo reaction (thio) | 2,6-Dichlorobenzonitrile + Na2SO3 + DMF/DMSO/NMP | 65–75 | 3–5 hours | - | Under reduced pressure, water removal |

| Hydrolysis reaction | Sulfanyl intermediate + NaOH or KOH aqueous solution | 150 | 10–12 hours | 85.7–88.2% total recovery | Autoclave, acidification to pH 3–4, extraction |

| Oxidation of sulfide | Nitric acid or air + cobalt catalyst | 40–95 (oxidation) | 3–4 hours (typical) | High (up to 85%) | Selective oxidation to sulfinyl, avoid sulfone |

| Chlorination (if needed) | Chlorination of methylsulfonyltoluene + Fe catalyst | 85–95 | - | High yield | Precursor preparation for oxidation |

Research Findings and Industrial Considerations

- The two-step sulfo-hydrolysis method is advantageous for industrial production due to solvent recyclability, high yield, and minimal purification steps.

- Oxidation with nitric acid is effective but requires careful temperature and reagent control to prevent overoxidation and degradation.

- Choice of solvent in the sulfo step (DMF, DMSO, NMP, or dioxane) influences reaction efficiency and solvent recovery feasibility.

- Reaction pH control during hydrolysis and acidification is critical to maximize solid product precipitation and purity.

- The sulfinylation position (6-position) is directed by the substitution pattern of the starting chlorinated benzoic acid or nitrile.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(ethanesulfinyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The ethanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of 2-Chloro-6-(ethanesulfonyl)benzoic acid.

Reduction: Formation of 2-Chloro-6-(ethylthio)benzoic acid.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 2-Chloro-6-(ethanesulfinyl)benzoic acid is in the development of herbicides. The compound acts as an intermediate in synthesizing sulfonylurea herbicides, which are known for their high efficiency in controlling broadleaf weeds while minimizing crop injury.

- Case Study: Research indicates that derivatives of this compound exhibit potent herbicidal activity against various weed species, making them valuable in agricultural practices .

Pharmaceutical Applications

In the pharmaceutical sector, 2-Chloro-6-(ethanesulfinyl)benzoic acid serves as a precursor for synthesizing bioactive compounds with potential therapeutic effects.

- Case Study: A study highlighted its role in synthesizing new antimicrobial agents, where modifications to the sulfonyl group significantly enhanced antibacterial activity against strains such as E. coli .

Research has demonstrated that the biological activity of compounds derived from 2-Chloro-6-(ethanesulfinyl)benzoic acid can be attributed to their ability to inhibit specific enzymes involved in plant growth and bacterial metabolism.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(ethanesulfinyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and proteins, altering their function and activity.

Pathways Involved: It can modulate various biochemical pathways, including oxidative stress response and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Chlorine and Sulfur-Containing Substituents

- 2-Chloro-6-(trifluoromethyl)benzoic Acid Derivatives : Compounds such as those in (e.g., 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-4-carboxylic acid) exhibit enhanced lipophilicity due to the electron-withdrawing trifluoromethyl group. In contrast, the ethanesulfinyl group in the target compound may reduce lipophilicity compared to trifluoromethyl analogs but increase it relative to sulfonyl derivatives .

- 2-Chloro-6-sulfanylbenzoic Acid (CAS 20324-51-0): The sulfanyl group (-S-) in this analog () is less polar than the sulfinyl group. This difference influences solubility; sulfinyl-containing compounds are more soluble in polar solvents (e.g., methanol, ethyl acetate) but may exhibit lower membrane permeability than sulfanyl derivatives .

Extraction and Distribution Coefficients

and highlight that benzoic acid derivatives with electron-withdrawing substituents (e.g., -Cl, -CF₃) exhibit higher distribution coefficients (m) in emulsion liquid membranes compared to acetic acid. For example, benzoic acid and phenol achieve >98% extraction within 5 minutes, while acetic acid requires longer contact times. The ethanesulfinyl group’s polarity may position its extraction efficiency between phenol (high m) and acetic acid (low m), depending on pH and membrane composition .

Toxicity Prediction via QSTR Models

establishes a quantitative structure-toxicity relationship (QSTR) for benzoic acid derivatives using molecular connectivity indices (0JA, 1JA). Substituents like -Cl and -SOCH₂CH₃ likely increase toxicity (lower LD₅₀) due to enhanced electron-withdrawing effects, which correlate with acute oral toxicity in mice. However, the sulfinyl group’s specific contribution requires further validation .

Biological Activity

2-Chloro-6-(ethanesulfinyl)benzoic acid is an organic compound with significant potential in various biological applications. This compound features a benzoic acid core with a chlorine atom at the 2-position and an ethanesulfinyl group at the 6-position, giving it unique chemical properties that are under investigation for their biological activities, including antimicrobial and anticancer effects.

- Molecular Formula : C9H9ClO3S

- Molecular Weight : 224.68 g/mol

- Solubility : Soluble in organic solvents; specific solubility data indicates a solubility of approximately 1.27 mg/ml in water.

Antimicrobial Properties

Research has indicated that 2-Chloro-6-(ethanesulfinyl)benzoic acid exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays have revealed that it can induce apoptosis in cancer cell lines, potentially by modulating oxidative stress pathways and affecting cellular signaling cascades. Further research is needed to elucidate the specific molecular targets and mechanisms involved.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of 2-Chloro-6-(ethanesulfinyl)benzoic acid against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/ml against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

A recent study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with 2-Chloro-6-(ethanesulfinyl)benzoic acid resulted in a dose-dependent decrease in cell viability, with IC50 values determined to be around 25 µM. The study suggested that the compound induces apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases.

The biological activities of 2-Chloro-6-(ethanesulfinyl)benzoic acid are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Oxidative Stress Modulation : It appears to enhance oxidative stress within cells, leading to apoptosis in cancer cells.

- Signal Transduction Pathways : Alterations in signal transduction pathways have been noted, which may affect cell proliferation and survival.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Chloro-6-(ethanesulfinyl)benzoic acid | Benzoic acid derivative | Antimicrobial, Anticancer |

| 2-Chloro-6-mercaptobenzoic acid | Benzoic acid derivative | Moderate antimicrobial |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | Benzoic acid derivative | Limited biological activity |

Uniqueness : The presence of the ethanesulfinyl group distinguishes 2-Chloro-6-(ethanesulfinyl)benzoic acid from its analogs, contributing to its enhanced biological activities compared to compounds like 2-Chloro-6-mercaptobenzoic acid.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-6-(ethanesulfinyl)benzoic acid, and what reaction conditions are critical for optimizing yield?

Answer: Synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

- Chlorination and sulfinyl group introduction : Electrophilic substitution using chlorinating agents (e.g., Cl2/FeCl3) followed by ethanesulfinyl group attachment via nucleophilic substitution or oxidation of a thioether intermediate.

- Ester hydrolysis : Conversion of ester-protected intermediates to the free acid using NaOH or LiOH in aqueous THF/MeOH .

Q. Critical Parameters :

| Step | Reagents/Conditions | Potential By-Products |

|---|---|---|

| Chlorination | Cl2, FeCl3, 0–5°C | Over-chlorinated isomers |

| Sulfinylation | Ethanesulfinyl chloride, DCM, RT | Sulfone by-products (if over-oxidized) |

| Hydrolysis | 2M NaOH, 60°C, 6h | Incomplete deprotection |

Q. Optimization Strategies :

- Use low temperatures (<10°C) during chlorination to minimize isomerization.

- Monitor sulfinylation progress via TLC to avoid over-oxidation .

Q. How is the crystal structure of 2-Chloro-6-(ethanesulfinyl)benzoic acid determined, and what software tools are recommended for refinement?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 200 K to reduce thermal motion artifacts.

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms .

Q. Recommended Tools :

| Software | Application | Reference |

|---|---|---|

| SHELXTL | Structure solution/refinement | |

| WinGX | Crystallographic data visualization | |

| ORTEP-3 | Thermal ellipsoid plotting |

Q. Key Metrics :

Q. What analytical techniques are used to confirm the purity and identity of 2-Chloro-6-(ethanesulfinyl)benzoic acid?

Answer:

- LC-MS : Quantifies purity and detects trace impurities. Use a C18 column with 0.1% formic acid in H2O/MeOH gradient (retention time ~8–10 min) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 to confirm substitution patterns (e.g., δ ~12.5 ppm for -SO- group) .

- FT-IR : Peaks at 1680 cm<sup>−1</sup> (C=O) and 1040 cm<sup>−1</sup> (S=O) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in 2-Chloro-6-(ethanesulfinyl)benzoic acid crystals inform supramolecular assembly?

Answer: Graph set analysis (GSA) is used to classify hydrogen bonds:

- Descriptors : Chains (C), rings (R), or self-assembled motifs (e.g., dimeric R2<sup>2</sup>(8)).

- Tools : Mercury or CrystalExplorer for topology mapping .

Case Study :

In analogous chloro-fluorobenzoic acids, carboxyl O-H···O=S interactions form infinite chains (C(6) motif), while Cl···π contacts stabilize layered packing .

Q. How can contradictory spectral or crystallographic data be resolved during structural characterization?

Answer: Common Issues :

- Disordered sulfinyl groups : Refine with split positions or isotropic constraints.

- Ambiguous NMR peaks : Use 2D experiments (HSQC, HMBC) to assign overlapping signals .

Q. Resolution Workflow :

Cross-validate SCXRD data with DFT-optimized geometries (e.g., Gaussian09).

Compare experimental vs. calculated IR/Raman spectra for functional group consistency .

Q. What challenges arise in interpreting mass spectral data for sulfinyl-containing benzoic acids?

Answer:

Q. Example HRMS Data :

| Compound | Observed [M+H]<sup>+</sup> | Calculated [M+H]<sup>+</sup> | Error (ppm) |

|---|---|---|---|

| Target | 275.0245 | 275.0248 | 1.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.